molecular formula C6H13NO B8218410 2-Ethyl-2-methyloxetan-3-amine

2-Ethyl-2-methyloxetan-3-amine

Cat. No.: B8218410
M. Wt: 115.17 g/mol
InChI Key: UMYKYTWSZNTXIQ-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyloxetan-3-amine is a chemical compound with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol . It features a four-membered oxetane ring, which is known for its unique reactivity and stability. This compound is primarily used in research and industrial applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methyloxetan-3-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3-amino-2-methyl-2-butanol under acidic conditions . This reaction forms the oxetane ring by creating a C-O bond. Another method involves the use of epoxide ring-opening reactions followed by ring closure to form the oxetane structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyloxetan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .

Major Products Formed

The major products formed from these reactions include oxidized oxetane derivatives, reduced amine compounds, and substituted oxetane derivatives .

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methyloxetan-3-amine involves its interaction with molecular targets through its amine group and oxetane ring. The amine group can form hydrogen bonds and ionic interactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates . These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-methyloxetan-3-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other oxetane derivatives. Its combination of an ethyl group and a methyl group on the oxetane ring makes it particularly interesting for synthetic and industrial applications .

Properties

IUPAC Name

2-ethyl-2-methyloxetan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-3-6(2)5(7)4-8-6/h5H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYKYTWSZNTXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(CO1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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